molecular formula C20H27N5O3 B6086882 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No. B6086882
M. Wt: 385.5 g/mol
InChI Key: NZBLHBIOKGWIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide, also known as EPPA, is a synthetic compound that has gained significant attention in the field of scientific research. EPPA is a piperazine derivative that has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators. 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin. Additionally, 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used in various research applications. However, one limitation of using 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide in lab experiments is its low solubility in water. This can make it challenging to administer 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide in certain experimental settings.

Future Directions

There are several future directions for research on 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide. One direction is to further investigate the mechanism of action of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide and its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study the anticancer properties of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide in more detail and its potential use in cancer therapy. Additionally, future research could focus on developing more soluble forms of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide for use in lab experiments.

Synthesis Methods

The synthesis of 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide involves the reaction of 2-ethoxybenzylamine with ethyl chloroacetate to form 2-(2-ethoxybenzyl)-N-ethoxycarbonylacetamide. This intermediate is then reacted with hydrazine hydrate to form 2-(2-ethoxybenzyl)-N'-hydrazinoacetamide. The final step involves the reaction of 2-(2-ethoxybenzyl)-N'-hydrazinoacetamide with 1-(1H-pyrazol-1-yl) ethanone to form 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide.

Scientific Research Applications

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-2-28-18-7-4-3-6-16(18)15-24-12-9-22-20(27)17(24)14-19(26)21-10-13-25-11-5-8-23-25/h3-8,11,17H,2,9-10,12-15H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBLHBIOKGWIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-pyrazol-1-ylethyl)acetamide

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